molecular formula C10H19NO4 B1469483 Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate CAS No. 1146951-82-7

Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate

Cat. No. B1469483
M. Wt: 217.26 g/mol
InChI Key: HITRVOWTCNRZTQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate is a chemical compound with the CAS Number: 1146951-82-7 . It has a molecular weight of 217.27 . The IUPAC name for this compound is tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate . It is typically stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate is 1S/C10H19NO4/c1-10(2,3)15-9(13)11-6-8(7-11)14-5-4-12/h8,12H,4-7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate is a solid, semi-solid, or liquid substance . It has a density of 1.1±0.1 g/cm3 . The boiling point is 287.4±13.0 °C at 760 mmHg . The vapor pressure is 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 61.1±6.0 kJ/mol . The flash point is 127.6±19.8 °C . The index of refraction is 1.488 . The molar refractivity is 53.1±0.3 cm3 . It has 4 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .

Scientific Research Applications

Synthesis of Enantiopure Azetidine-2-Carboxylic Acids

Azetidine-2-carboxylic acid analogs with various side chains, including tert-butyl ester derivatives, have been synthesized for studying peptide activity. These compounds are significant for understanding the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

Gram-Scale Synthesis of Protected 3-Haloazetidines

Protected 3-haloazetidines, which are key building blocks in medicinal chemistry, have been synthesized on a gram-scale, including derivatives of azetidine-3-carboxylic acid such as tert-butyl ester (Ji, Wojtas, & Lopchuk, 2018).

Synthesis of Bifunctional Azetidine Derivatives

Bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, an azetidine derivative, was synthesized, offering novel compounds that explore chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Development of Novel Ligands for Nicotinic Receptors

Synthesized compounds such as 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, using tert-butyl azetidine-1-carboxylate derivatives, show potential as novel ligands for nicotinic receptors (Karimi & Långström, 2002).

Diastereoselective Alkylation of Azetidine Carboxylic Acid Esters

The diastereoselective alkylation of azetidine-2-carboxylic acid esters, including tert-butyl ester, leads to optically active α-substituted azetidine derivatives, valuable in medicinal chemistry (Tayama, Nishio, & Kobayashi, 2018).

Synthesis of Investigative Anticancer Agents

Structural studies of compounds like 1-tert-butyl-3-hydroxymethyl-3-nitroazetidine, a precursor to investigative anticancer agents, show the importance of azetidine derivatives in developing novel therapeutic compounds (Deschamps, Cannizzo, & Straessler, 2013).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P501 (Dispose of contents/container to…), P270 (Do not eat, drink or smoke when using this product), P264 (Wash … thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), P332+P313 (If skin irritation occurs: Get medical advice/attention), and P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth) .

properties

IUPAC Name

tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-6-8(7-11)14-5-4-12/h8,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITRVOWTCNRZTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Rudolph, LJ Murray, CO Ndubaku… - Journal of medicinal …, 2016 - ACS Publications
p21-activated kinase 1 (PAK1) has an important role in transducing signals in several oncogenic pathways. The concept of inhibiting this kinase has garnered significant interest over …
Number of citations: 60 pubs.acs.org

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